4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile
CAS No.: 303985-09-3
Cat. No.: VC4877729
Molecular Formula: C19H11ClF3N3S
Molecular Weight: 405.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303985-09-3 |
|---|---|
| Molecular Formula | C19H11ClF3N3S |
| Molecular Weight | 405.82 |
| IUPAC Name | 4-chloro-6-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C19H11ClF3N3S/c20-17-15(10-24)16(13-6-2-1-3-7-13)25-18(26-17)27-11-12-5-4-8-14(9-12)19(21,22)23/h1-9H,11H2 |
| Standard InChI Key | MEUSRFIXXVCSRT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC(=CC=C3)C(F)(F)F)Cl)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula is C₁₉H₁₁ClF₃N₃S, with a molecular weight of 405.82 g/mol. Its structure features a pyrimidine core substituted at the 2-, 4-, 5-, and 6-positions:
-
4-Chloro group: Enhances electrophilicity and influences binding interactions.
-
6-Phenyl group: Contributes to hydrophobic interactions in biological systems.
-
2-{[3-(Trifluoromethyl)benzyl]sulfanyl} moiety: Introduces steric bulk and electron-withdrawing effects.
-
5-Carbonitrile group: Modulates solubility and participates in hydrogen bonding .
Table 1: Key Structural Features
| Position | Substituent | Role in Bioactivity |
|---|---|---|
| 2 | [3-(Trifluoromethyl)benzyl]sulfanyl | Enhances metabolic stability |
| 4 | Chloro | Electrophilic center for nucleophilic substitution |
| 5 | Carbonitrile | Polar group for solubility and target binding |
| 6 | Phenyl | Hydrophobic interactions with protein pockets |
Spectroscopic Characterization
Characterization involves:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions via chemical shifts (e.g., trifluoromethyl groups at δ ~120 ppm in ¹⁹F NMR).
-
Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 405.82.
-
High-Performance Liquid Chromatography (HPLC): Purity >95% is typically achieved using C18 columns with acetonitrile/water gradients.
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step strategy:
-
Pyrimidine Core Formation: Condensation of thiourea derivatives with β-diketones yields the pyrimidine ring .
-
Chlorination at Position 4: Phosphorus oxychloride (POCl₃) introduces the chloro group under reflux conditions.
-
Sulfanyl Group Introduction: Thiol-disulfide exchange reactions with 3-(trifluoromethyl)benzyl mercaptan occur in acetonitrile at 60°C .
Table 2: Representative Synthesis Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Chlorination | POCl₃, DMF | 110°C | 78% |
| Sulfanyl Addition | 3-(Trifluoromethyl)benzyl mercaptan, K₂CO₃ | 60°C | 65% |
Industrial-Scale Production
Optimization for scalability includes:
-
Catalyst Selection: Palladium catalysts improve coupling efficiency in Suzuki-Miyaura reactions for phenyl group introduction.
-
Solvent Recycling: Acetonitrile is recovered via distillation to reduce costs.
Biological Activity and Mechanisms
Cytotoxic Effects
In vitro studies demonstrate IC₅₀ values of 1.2–3.8 μM against MCF-7 (breast) and A549 (lung) cancer cell lines. The mechanism involves:
-
Topoisomerase II Inhibition: Disruption of DNA replication via intercalation.
-
Reactive Oxygen Species (ROS) Generation: Oxidative stress induces apoptosis.
Pharmacological Applications
Oncology
-
Combination Therapy: Synergistic effects with cisplatin in murine models reduce tumor volume by 62%.
-
Drug Resistance Mitigation: Overcomes P-glycoprotein-mediated resistance in leukemia cells.
Cardiovascular Diseases
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison
| Compound | Target | IC₅₀ |
|---|---|---|
| 4-(4-Methylpiperazino)-6-phenyl analog | Lp-PLA2 | 85 nM |
| 4-Chloro-6-(4-fluorophenyl) derivative | Topoisomerase II | 2.1 μM |
Key findings:
-
Trifluoromethyl groups improve metabolic stability over methyl substituents .
-
Chloro at position 4 enhances cytotoxicity compared to methoxy groups.
Future Directions
-
Prodrug Development: Ester prodrugs to enhance oral bioavailability.
-
Targeted Delivery: Nanoparticle formulations for reduced off-target effects.
-
CRISPR Screening: Identify genetic biomarkers for patient stratification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume